molecular formula C16H13NO5 B5510376 2-[3-(Acetyloxy)benzamido]benzoic acid

2-[3-(Acetyloxy)benzamido]benzoic acid

Cat. No.: B5510376
M. Wt: 299.28 g/mol
InChI Key: KWBSSVCRCJUQEC-UHFFFAOYSA-N
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Description

2-[3-(Acetyloxy)benzamido]benzoic acid is a compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry. This compound is characterized by the presence of an acetyloxy group and a benzamido group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Acetyloxy)benzamido]benzoic acid typically involves the reaction of 3-acetoxybenzoic acid with an amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include moderate temperatures and controlled reaction times to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Acetyloxy)benzamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The acetyloxy and benzamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-[3-(Acetyloxy)benzamido]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(Acetyloxy)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[3-(Acetyloxy)benzamido]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-acetyloxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10(18)22-12-6-4-5-11(9-12)15(19)17-14-8-3-2-7-13(14)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBSSVCRCJUQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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